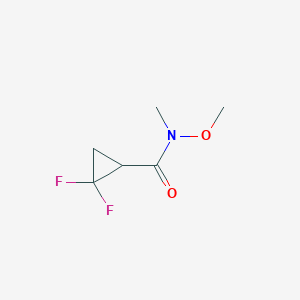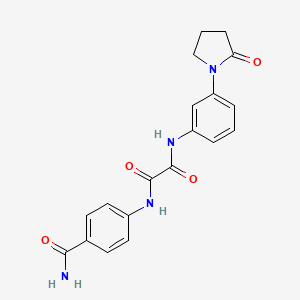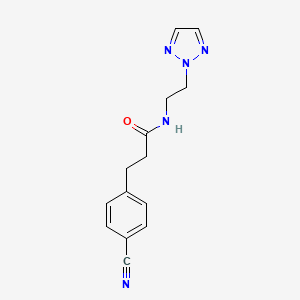
(E)-2-(2-hydroxybenzylidène)-3-oxo-2,3-dihydrobenzofurane-5-carboxylate de méthyle
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-methyl 2-(2-hydroxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-5-carboxylate is an organic compound that belongs to the class of benzofuran derivatives This compound is characterized by the presence of a benzofuran ring system, a hydroxybenzylidene moiety, and a carboxylate ester group
Applications De Recherche Scientifique
Chemistry
In chemistry, (E)-methyl 2-(2-hydroxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-5-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.
Biology
The compound has potential applications in biological research due to its ability to interact with biological macromolecules. It can be used as a probe to study enzyme mechanisms and protein-ligand interactions.
Medicine
In medicinal chemistry, (E)-methyl 2-(2-hydroxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-5-carboxylate is investigated for its potential therapeutic properties. It may exhibit anti-inflammatory, antioxidant, and antimicrobial activities, making it a candidate for drug development.
Industry
In the industrial sector, the compound can be used in the development of new materials with specific properties, such as polymers and coatings. Its chemical reactivity allows for the modification of material surfaces and the enhancement of material performance.
Mécanisme D'action
Target of Action
Similar compounds have been found to interact with metal ions such as fe^2+ and fe^3+ .
Mode of Action
The compound likely interacts with its targets through the formation of coordination bonds. This is suggested by the fact that molecules with similar structures have been found to donate electrons to metal surface atoms, forming a coordinating bond .
Biochemical Pathways
It’s worth noting that similar compounds have been found to have a significant impact on iron metabolism .
Result of Action
The compound has been found to have a significant effect on the electrochemical behavior of mild steel in hydrochloric acid solutions . The inhibition efficiency was found to increase with the rise in concentration of the synthesized molecule .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the compound’s inhibitory effect on mild steel corrosion was found to be more pronounced in hydrochloric acid solutions .
Safety and Hazards
Orientations Futures
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-methyl 2-(2-hydroxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-5-carboxylate typically involves the condensation of 2-hydroxybenzaldehyde with methyl 3-oxo-2,3-dihydrobenzofuran-5-carboxylate. The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate. The reaction mixture is usually refluxed in a suitable solvent, such as ethanol or methanol, to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of (E)-methyl 2-(2-hydroxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-5-carboxylate can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of automated systems and advanced purification techniques, such as column chromatography and recrystallization, ensures the efficient and high-yield production of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-methyl 2-(2-hydroxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxybenzylidene moiety can be oxidized to form corresponding quinones.
Reduction: The carbonyl group in the benzofuran ring can be reduced to form alcohol derivatives.
Substitution: The hydroxy group can undergo nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides are used in the presence of a base.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Ether or ester derivatives.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (E)-methyl 2-(2-hydroxy-3-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-5-carboxylate
- (E)-methyl 2-(2-chloro-6-hydroxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-5-carboxylate
- (E)-methyl 2-(2-hydroxy-4-methylbenzylidene)-3-oxo-2,3-dihydrobenzofuran-5-carboxylate
Uniqueness
(E)-methyl 2-(2-hydroxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-5-carboxylate is unique due to the presence of the hydroxybenzylidene moiety, which imparts specific chemical reactivity and biological activity. The position and nature of the substituents on the benzylidene ring can significantly influence the compound’s properties and applications.
Propriétés
IUPAC Name |
methyl (2E)-2-[(2-hydroxyphenyl)methylidene]-3-oxo-1-benzofuran-5-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12O5/c1-21-17(20)11-6-7-14-12(8-11)16(19)15(22-14)9-10-4-2-3-5-13(10)18/h2-9,18H,1H3/b15-9+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMHYWXVYWUUERC-OQLLNIDSSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)OC(=CC3=CC=CC=C3O)C2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=CC2=C(C=C1)O/C(=C/C3=CC=CC=C3O)/C2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(benzo[d][1,3]dioxol-5-yl)-N-(4-(3-methoxyazetidin-1-yl)phenyl)acetamide](/img/structure/B2384209.png)
![2-(8-(4-ethoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-methyl-N-phenylacetamide](/img/structure/B2384210.png)
![rac-(1R,5S)-6-Methyl-3,6-diazabicyclo[3.2.2]nonane dihydrochloride](/img/structure/B2384212.png)
![5-chloro-2-methoxy-N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide](/img/structure/B2384216.png)
![4-Chloro-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-6-(trifluoromethyl)pyrimidine](/img/structure/B2384217.png)


![[5-(Methoxymethyl)-1,2-oxazol-3-yl]methanesulfonyl chloride](/img/structure/B2384222.png)


![1-[6-(2-methoxyphenyl)pyridazin-3-yl]-N-(3-methylpyridin-2-yl)piperidine-3-carboxamide](/img/structure/B2384226.png)
![1-[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine hydrochloride](/img/structure/B2384227.png)
![1-{8-benzoyl-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl}-4-(2,4-dimethylphenyl)piperazine](/img/structure/B2384228.png)
